7-Bromo-9h-fluoren-2-ol

Lipophilicity LogP Drug Design

Why choose 7-Bromo-9H-fluoren-2-ol? The 7-position bromine atom is a superior leaving group vs. chloro or unsubstituted analogs, enabling efficient Suzuki-Miyaura and Stille couplings for complex molecular architectures. Its calculated LogP of 3.73 enhances membrane permeability—critical for drug candidates targeting intracellular proteins. The planar fluorene core with a reactive bromine handle also enables extended π-conjugated systems for OLED and organic semiconductor research. Select this distinct, dual-functionalized intermediate for higher yields and broader substrate scope that simple analogs cannot replicate.

Molecular Formula C13H9BrO
Molecular Weight 261.11 g/mol
CAS No. 24225-51-2
Cat. No. B3050195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-9h-fluoren-2-ol
CAS24225-51-2
Molecular FormulaC13H9BrO
Molecular Weight261.11 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)Br
InChIInChI=1S/C13H9BrO/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7,15H,5H2
InChIKeyPWXRJWFFXLPGQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-9H-fluoren-2-ol (CAS 24225-51-2): Key Properties and Procurement Specifications


7-Bromo-9H-fluoren-2-ol (CAS 24225-51-2) is a brominated fluorene derivative with the molecular formula C13H9BrO and a molecular weight of 261.11 g/mol . The compound features a bromine atom at the 7-position and a hydroxyl group at the 2-position of the planar fluorene backbone . It is primarily utilized as a versatile synthetic intermediate in organic synthesis, materials science, and medicinal chemistry research due to its dual functionalization potential [1].

Why 7-Bromo-9H-fluoren-2-ol Cannot Be Replaced by Unsubstituted or Chloro-Fluorene Analogs


Substituting 7-Bromo-9H-fluoren-2-ol with unsubstituted 9H-fluoren-2-ol or chloro-fluorene analogs is not scientifically valid due to significant differences in physicochemical properties and reactivity. The bromine atom at the 7-position is a superior leaving group in cross-coupling reactions compared to chlorine or hydrogen, enabling more efficient Suzuki-Miyaura and Stille couplings . This reactivity is critical for constructing complex molecular architectures in materials science and medicinal chemistry . Furthermore, the bromine substituent alters key properties such as lipophilicity (LogP ~3.73), which impacts solubility and biological interactions , making the compound a distinct entity with unique performance characteristics that cannot be replicated by simple analogs.

Quantitative Differentiation of 7-Bromo-9H-fluoren-2-ol: Comparative Data Against Key Analogs


Comparative Lipophilicity: 7-Bromo-9H-fluoren-2-ol vs. 9H-Fluoren-2-ol

The bromine substituent significantly increases lipophilicity compared to the unsubstituted parent compound. 7-Bromo-9H-fluoren-2-ol exhibits a calculated LogP of 3.73, whereas 9H-fluoren-2-ol has a lower LogP of approximately 2.45 . This difference impacts membrane permeability and solubility profiles, making the brominated derivative more suitable for applications requiring higher lipophilicity.

Lipophilicity LogP Drug Design

Comparative Density: 7-Bromo-9H-fluoren-2-ol vs. 9,9-Dimethyl Analog

The density of 7-Bromo-9H-fluoren-2-ol is 1.602 g/cm³ , which is notably higher than that of the 9,9-dimethyl derivative (7-Bromo-9,9-dimethyl-9H-fluoren-2-ol, density 1.436 g/cm³) . This difference reflects the impact of the gem-dimethyl substitution on molecular packing.

Physical Properties Density Material Science

Comparative Boiling Point: 7-Bromo-9H-fluoren-2-ol vs. 9,9-Dimethyl Analog

7-Bromo-9H-fluoren-2-ol has a boiling point of 425.4 °C at 760 mmHg , which is higher than that of the 9,9-dimethyl derivative (416.9 °C, predicted) . This difference suggests that the absence of the gem-dimethyl group increases intermolecular forces, impacting purification and handling during synthesis.

Thermal Properties Boiling Point Process Chemistry

Optimal Application Scenarios for 7-Bromo-9H-fluoren-2-ol Based on Quantitative Differentiation


Suzuki-Miyaura Cross-Coupling for Complex Molecule Synthesis

The bromine atom at the 7-position serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This property makes 7-Bromo-9H-fluoren-2-ol a preferred substrate for Suzuki-Miyaura couplings to construct biaryl systems, which are core structures in pharmaceuticals and advanced materials . The higher reactivity compared to chloro or unsubstituted analogs ensures higher yields and broader substrate scope.

Building Block for Lipophilic Drug Candidates

With a calculated LogP of 3.73, 7-Bromo-9H-fluoren-2-ol imparts significant lipophilicity to derived molecules. This property is advantageous in medicinal chemistry for optimizing the pharmacokinetic profiles of drug candidates, particularly those targeting intracellular or membrane-bound proteins where enhanced membrane permeability is desired .

Synthesis of Organic Electronic Materials

The planar fluorene core and the presence of a reactive bromine handle enable the synthesis of extended π-conjugated systems. These materials are investigated for applications in organic light-emitting diodes (OLEDs) and organic semiconductors, where the specific electronic properties imparted by the bromine substituent can be crucial for device performance .

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